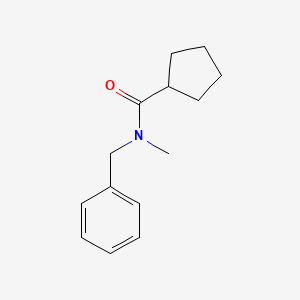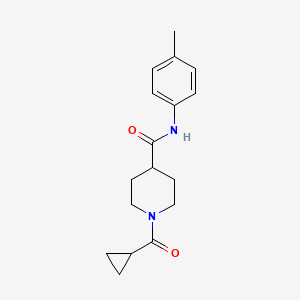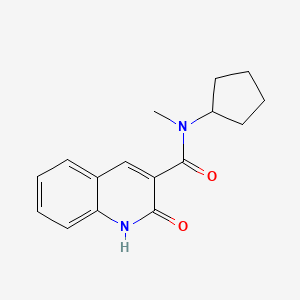![molecular formula C17H17N3O2 B7475644 methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)
methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate is a chemical compound that has received considerable attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MIPEP and is a derivative of pyridine. MIPEP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
科学研究应用
MIPEP has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. MIPEP has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. MIPEP has also been investigated for its potential use as a tool in neuroscience research due to its ability to cross the blood-brain barrier and interact with specific receptors in the brain.
作用机制
MIPEP acts as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various physiological processes, including circadian rhythm, sleep, and mood regulation. MIPEP binds to the 5-HT7 receptor and inhibits its activity, leading to downstream effects on various signaling pathways. The exact mechanism of action of MIPEP is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
MIPEP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of circadian rhythm, and the regulation of mood and behavior. MIPEP has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, indicating its potential as a therapeutic agent for these conditions.
实验室实验的优点和局限性
MIPEP has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT7 receptor. MIPEP is also relatively stable and can be easily synthesized using standard laboratory techniques. However, MIPEP has some limitations, including its limited solubility in water and its potential for off-target effects on other receptors.
未来方向
There are several future directions for research on MIPEP, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of more potent and selective analogs. MIPEP may also have potential applications in the field of chronobiology and the regulation of circadian rhythm. Further research is needed to fully understand the potential of MIPEP and its derivatives in various fields of scientific research.
Conclusion:
MIPEP is a chemical compound that has received considerable attention in scientific research due to its potential applications in various fields. MIPEP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. MIPEP has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. Further research is needed to fully understand the potential of MIPEP and its derivatives in various fields of scientific research.
合成方法
MIPEP can be synthesized using various methods, including the reaction of 2-(1H-indol-3-yl)ethanamine with methyl 2-bromo-3-pyridinecarboxylate in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-(1H-indol-3-yl)ethanamine with methyl 2-chloro-3-pyridinecarboxylate in the presence of a base such as sodium hydride. Both methods yield MIPEP as a white powder with a melting point of 191-193°C.
属性
IUPAC Name |
methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-17(21)14-6-4-9-18-16(14)19-10-8-12-11-20-15-7-3-2-5-13(12)15/h2-7,9,11,20H,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMNGTPISCGHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)




![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)
